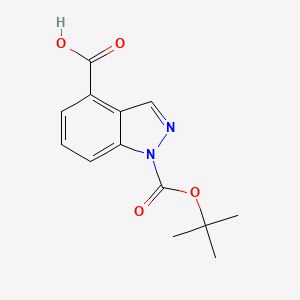
1-(Tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid is a compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under acidic conditions .
Vorbereitungsmethoden
The synthesis of 1-(tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid typically involves the protection of the amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial production methods often utilize flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
1-(Tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Substitution: The Boc group can be selectively cleaved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol. The resulting amine can then undergo further substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(Tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the protection and deprotection of amines.
Wirkmechanismus
The mechanism of action of 1-(tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate intermediate. The removal of the Boc group is achieved through protonation of the carbonyl oxygen, elimination of tert-butyl cations, and decarboxylation . This process is crucial in multistep organic synthesis and peptide synthesis.
Vergleich Mit ähnlichen Verbindungen
1-(Tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid can be compared to other Boc-protected compounds, such as:
1-(Tert-butoxycarbonyl)-amino acids: These compounds also use the Boc group for protecting amino groups in peptide synthesis.
1-(Tert-butoxycarbonyl)-pyrazoles: Similar to indazoles, pyrazoles are heterocyclic compounds that can be protected with the Boc group for various synthetic applications.
1-(Tert-butoxycarbonyl)-indoles: Indoles are another class of heterocyclic compounds that benefit from Boc protection in organic synthesis.
The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C13H14N2O4 |
|---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-4-carboxylic acid |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-10-6-4-5-8(11(16)17)9(10)7-14-15/h4-7H,1-3H3,(H,16,17) |
InChI-Schlüssel |
DUHLVEYUXHKHAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC(=C2C=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















